molecular formula C23H18O8 B12186970 ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate

ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate

Cat. No.: B12186970
M. Wt: 422.4 g/mol
InChI Key: SORFHZMBTVVCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate is a complex organic compound with a molecular formula of C24H20O8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate typically involves the reaction of 7-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain high-purity ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of bichromenes, such as quinones, hydroquinones, and substituted bichromenes .

Scientific Research Applications

Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H18O8

Molecular Weight

422.4 g/mol

IUPAC Name

ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C23H18O8/c1-3-28-22(25)12-29-15-5-4-13-8-18(23(26)31-19(13)10-15)17-11-21(24)30-20-9-14(27-2)6-7-16(17)20/h4-11H,3,12H2,1-2H3

InChI Key

SORFHZMBTVVCSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.